molecular formula C8H8N2O4 B2859748 Methyl 2-(3-nitropyridin-2-yl)acetate CAS No. 1610729-62-8

Methyl 2-(3-nitropyridin-2-yl)acetate

Cat. No. B2859748
CAS RN: 1610729-62-8
M. Wt: 196.162
InChI Key: ACNDZLQIDQZLAZ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-nitropyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "methyl (3-nitro-4-pyridinyl)acetate" .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including “Methyl 2-(3-nitropyridin-2-yl)acetate”, involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . Another method involves the hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-nitropyridin-2-yl)acetate” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 196.16 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-nitropyridin-2-yl)acetate” is a pale-yellow to yellow-brown solid .

Safety and Hazards

The safety data sheet for “Methyl 2-(3-nitropyridin-2-yl)acetate” indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

Future Directions

“Methyl 2-(3-nitropyridin-2-yl)acetate” is a compound of interest in the field of organic chemistry and may have potential applications in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

Target of Action

Nitropyridine derivatives have been found to interact with multiple receptors

Mode of Action

Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion .

Biochemical Pathways

Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

properties

IUPAC Name

methyl 2-(3-nitropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNDZLQIDQZLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-nitropyridin-2-yl)acetate

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